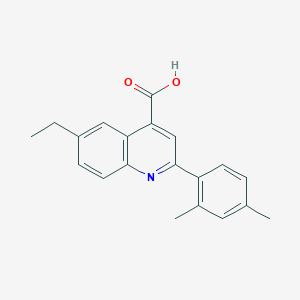

2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

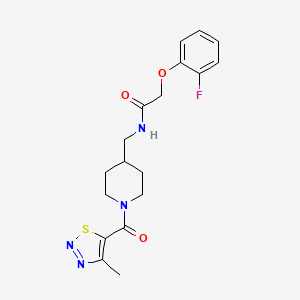

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Suzuki-Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an accurate analysis .Scientific Research Applications

Supramolecular Assemblies and Crystal Engineering

- Crystal Engineering of Supramolecular Assemblies : A study by Arora and Pedireddi (2003) explored the supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules. This research is relevant for understanding the structural characteristics and potential applications of similar quinoline derivatives (Arora & Pedireddi, 2003).

Synthesis and Reactivity

- Synthesis of Substituted Quinoline Carboxylic Acids : Rudenko et al. (2012) described the synthesis of 2-substituted tetrahydroquinoline carboxylic acids, demonstrating a method that could be applied to similar compounds (Rudenko et al., 2012).

- Photolabile Protecting Groups Based on Hydroxyquinoline : Fedoryak and Dore (2002) investigated a new photolabile protecting group for carboxylic acids based on hydroxyquinoline, highlighting its potential in biochemical applications (Fedoryak & Dore, 2002).

Structural Analyses and Conformational Studies

- Conformational Analyses of Derivatives : Nitek et al. (2020) reported on the crystal structures and conformational analyses of certain dimethylphenoxyethyl propanol derivatives, which could be related to the structural behavior of similar quinoline compounds (Nitek et al., 2020).

Applications in Luminescent Materials

- AIE-active Ir(III) Complexes for Data Security : Song et al. (2016) synthesized heteroleptic cationic Ir(III) complexes with emissions suitable for data security applications. The study demonstrates the potential for similar quinoline derivatives in creating smart luminescent materials (Song et al., 2016).

Photophysical Properties and Molecular Logic Switches

- Photophysics and Molecular Logic Switches : Uchacz et al. (2016) examined the photophysical properties of amino derivatives of pyrazoloquinoline, which could relate to the photophysical behavior of related quinoline compounds (Uchacz et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-6-ethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-4-14-6-8-18-16(10-14)17(20(22)23)11-19(21-18)15-7-5-12(2)9-13(15)3/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSWCGZBAFBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2677891.png)

![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)

![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)